molecular formula C12H10FNOS B430312 N-(3-fluorophenyl)-2-thien-2-ylacetamide CAS No. 349088-25-1

N-(3-fluorophenyl)-2-thien-2-ylacetamide

Cat. No.: B430312
CAS No.: 349088-25-1
M. Wt: 235.28g/mol
InChI Key: GBHNOCBUWULELK-UHFFFAOYSA-N
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Description

Structural Classification and Relevance of Thiophene- and Fluorophenyl-containing Amide Scaffolds

Thiophene (B33073) Scaffold: Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its presence in a molecule can influence physicochemical properties such as lipophilicity and metabolic stability. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a phenyl group in a drug molecule without losing biological activity, sometimes even enhancing it. This structural feature is found in numerous approved drugs and is a key component in the design of novel agricultural fungicides and medicinal compounds. mdpi.com

Fluorophenyl Group: The incorporation of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry. The 3-fluoro substitution, as seen in the target molecule, can have profound effects. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing how the molecule binds to target proteins. evitachem.com This substitution can also block metabolic pathways, thereby increasing the compound's biological half-life, and enhance its membrane permeability.

Amide Linkage: The amide bond (-CO-NH-) is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast number of pharmaceuticals. This group is relatively stable and can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets like enzyme active sites or receptors. The synthesis of molecules around a central amide linkage is a widely used approach in the development of new bioactive compounds. nih.gov

The combination of these three scaffolds results in a molecule with a unique three-dimensional shape and electronic distribution, making it a candidate for investigation in various biological assays.

Overview of Pharmacological Potential of Related Chemical Entities

While specific research on N-(3-fluorophenyl)-2-thien-2-ylacetamide itself is not extensively detailed in publicly available literature, the pharmacological potential of this compound class can be inferred from the activities of structurally related molecules. Research into derivatives featuring the thiophene, fluorophenyl, and amide core structure has revealed a wide spectrum of biological activities.

Anticancer Activity: The search for new anticancer agents is a major driver of chemical synthesis. Phenylacetamide derivatives, in particular, have shown promise. nih.gov

2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against prostate carcinoma cell lines. nih.gov

A complex derivative, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) , and its analogues have demonstrated potent cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. ijcce.ac.ir

A recent study identified N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective and orally active inhibitor of Aurora Kinase B (AURKB), a promising target in cancer therapy due to its role in cell cycle regulation. nih.gov

Antimicrobial and Fungicidal Activity: The thiophene moiety is a well-established component in compounds designed to combat microbial and fungal infections.

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized and showed significant activity against yeast strains like Candida glabrata and Candida krusei, in addition to moderate antioxidant properties. nih.gov

A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were developed as agricultural fungicides. One compound from this series, 4f , demonstrated excellent efficacy against cucumber downy mildew (CDM) in field trials, proving superior to some commercial fungicides. mdpi.com

The table below summarizes the biological activities observed in compounds structurally related to this compound.

Compound Class/DerivativeKey Structural FeaturesReported Pharmacological Activity
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesFluorophenyl and phenylacetamide coreAnticancer (Prostate Carcinoma) nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideThiazole (B1198619) and phenylacetamide coreAnticancer (Cervical, Lung, Glioblastoma) ijcce.ac.ir
N-(3-fluorophenyl)-2-(quinazolin-amino)phenyl)acetamide DerivativeFluorophenyl and complex heterocyclic systemAnticancer (Aurora Kinase B inhibitor) nih.gov
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideTwo thiophene rings, cyano groupAntifungal (Yeast), Antioxidant nih.gov
N-(thiophen-2-yl) nicotinamide DerivativesThiophene and nicotinamide coreAgricultural Fungicide mdpi.com

These examples underscore the versatility of the thiophene- and fluorophenyl-containing amide scaffolds in medicinal and agricultural chemistry. The documented anticancer and antimicrobial activities of closely related structures provide a strong rationale for the continued investigation of this compound and similar compounds as potential lead structures in drug discovery programs. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

349088-25-1

Molecular Formula

C12H10FNOS

Molecular Weight

235.28g/mol

IUPAC Name

N-(3-fluorophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10FNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)

InChI Key

GBHNOCBUWULELK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CC=CS2

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of N 3 Fluorophenyl 2 Thien 2 Ylacetamide and Its Analogs

Methodologies for the Synthesis of the N-(3-fluorophenyl)-2-thien-2-ylacetamide Core Structure

The formation of the central amide bond in this compound is the key step in its synthesis. This can be achieved through various methods, ranging from classical N-acylation protocols to more modern, environmentally benign approaches.

Conventional N-Acylation Protocols

Conventional methods for the synthesis of N-arylacetamides typically involve the reaction of an amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. In the context of this compound, this would involve the reaction of 3-fluoroaniline (B1664137) with 2-thienylacetic acid or its corresponding acyl chloride.

A common approach is the activation of the carboxylic acid. For instance, 2-(thiophen-2-yl)acetic acid can be converted to the more reactive 2-(thiophen-2-yl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride is then reacted with 3-fluoroaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.govacs.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.govacs.org

An analogous synthesis has been reported for a related compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide. nih.gov In this multi-step synthesis, the final acylation step involves the reaction of an amine with an acyl chloride in the presence of a base, highlighting the utility of this conventional approach for constructing complex N-arylacetamides. nih.gov Another relevant example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-(thiophen-2-yl)acetyl chloride was reacted with 2-aminothiophene-3-carbonitrile (B183302) in THF with triethylamine. nih.gov

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) can be used to facilitate the direct amidation of 2-thienylacetic acid with 3-fluoroaniline. ijcce.ac.ir This method avoids the need to prepare the acyl chloride separately.

Table 1: Conventional N-Acylation Reaction Components
Amine SourceAcylating AgentActivating Agent/Coupling ReagentBaseSolvent
3-Fluoroaniline2-Thienylacetic acidThionyl chloride or Oxalyl chlorideTriethylamine or PyridineDichloromethane or THF
3-Fluoroaniline2-Thienylacetic acidEDC/HOBt-Dichloromethane or DMF

Green Chemistry Approaches (e.g., Catalyst-Free, Mechanochemical)

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For amide bond formation, this has led to the exploration of catalyst-free and mechanochemical approaches.

Catalyst-Free Synthesis: Remarkably, the N-acylation of amines can, in some cases, proceed efficiently without the need for a catalyst. Studies have shown that the reaction between amines and acylating agents like acetic anhydride (B1165640) can occur at room temperature in the absence of any catalyst, sometimes even without a solvent. While this has been demonstrated for simpler amines and acylating agents, the feasibility of a catalyst-free synthesis of this compound by reacting 3-fluoroaniline directly with a suitable derivative of 2-thienylacetic acid under solvent-free or aqueous conditions presents an intriguing area for future investigation.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. Ball milling has been successfully employed for the synthesis of various amides. This technique involves the grinding of solid reactants together, often with a small amount of liquid to aid the reaction (liquid-assisted grinding). The application of mechanochemistry to the synthesis of this compound from 3-fluoroaniline and 2-thienylacetic acid, potentially with a suitable activating agent, could offer a greener and more efficient synthetic route. Research on the mechanochemical synthesis of other amides has demonstrated high yields and reduced reaction times, making it a promising strategy.

Synthetic Pathways for Structural Diversification and Analog Preparation

The core structure of this compound provides a scaffold that can be readily modified to generate a library of analogs for various applications. These modifications can be targeted at the thiophene (B33073) ring, the fluorophenyl moiety, or the amide linkage itself.

Modifications on the Thiophene Moiety

The thiophene ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, can be used to introduce functional groups onto the thiophene ring. The position of substitution will be directed by the activating nature of the sulfur atom and the existing substituent. For instance, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by splicing nicotinic acid with thiophene, followed by further functionalization. mdpi.com Similarly, the synthesis of 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles demonstrates the versatility of the thiophene core in creating complex heterocyclic systems. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, can be employed to introduce aryl, heteroaryl, or vinyl groups onto a pre-functionalized (e.g., halogenated) thiophene ring within the this compound framework.

Rational Design and Synthesis of Fluorophenyl-Substituted Derivatives

The substitution pattern on the fluorophenyl ring can be systematically varied to explore structure-activity relationships. This can be achieved by starting with different substituted fluoroanilines in the initial acylation step. A wide range of fluoroaniline (B8554772) derivatives with additional substituents (e.g., methyl, chloro, nitro) are commercially available or can be synthesized, allowing for the preparation of a diverse set of analogs. For example, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that the introduction of different substituents on the phenyl ring significantly impacts their biological activity. nih.govnih.gov The synthesis of N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide further illustrates the combination of a substituted fluorophenyl group within a complex heterocyclic system. evitachem.com

Table 2: Examples of Substituted Fluoroanilines for Analog Synthesis
Substituted FluoroanilineResulting N-(substituted-fluorophenyl) Moiety
2,3-DifluoroanilineN-(2,3-difluorophenyl)
3-Fluoro-4-methylanilineN-(3-fluoro-4-methylphenyl)
5-Fluoro-2-nitroanilineN-(5-fluoro-2-nitrophenyl)

Variations at the Amide Linkage

Modification of the amide linkage itself can provide another avenue for structural diversification. While direct modification of the existing amide bond can be challenging, alternative synthetic strategies can be employed to introduce variations. For instance, instead of an acetamide (B32628), related structures such as thioamides could be synthesized. This can be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent.

Another approach involves the synthesis of analogs with different linkers between the thiophene and the N-phenyl moieties. For example, instead of an acetyl linker, a propionyl or a longer alkyl chain could be introduced by using the corresponding 3-(thiophen-2-yl)propanoic acid or other homologous acids in the initial acylation step. Furthermore, the synthesis of N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives showcases the possibility of replacing the acetyl group with a more complex sulfonylamidoacetamide linker. afribary.com

Development of Hybrid Molecules Incorporating the Acetamide Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design to create new chemical entities with potentially enhanced or synergistic activities. researchgate.net The thienyl-acetamide core, including structures like this compound, is a versatile scaffold for developing such hybrid molecules. researchgate.netbohrium.com This approach aims to combine the features of the parent molecule with those of other chemical moieties to target multiple biological pathways or to improve physicochemical properties. researchgate.net

The synthesis of these hybrids often involves multi-step reactions where the acetamide scaffold is constructed and then elaborated. For instance, a common strategy involves the reaction of a substituted amine with an activated carboxylic acid or its derivative. In the synthesis of related structures, such as novel bis-thiazoles, a 2-phenoxy-N-arylacetamide moiety acts as a linker, demonstrating how the acetamide group can be integrated into larger, more complex molecular architectures. bohrium.com The synthesis of these complex molecules can be achieved by reacting key intermediates like bis(α-haloketones) with corresponding thiosemicarbazones. bohrium.com This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.

Advanced Spectroscopic and Crystallographic Characterization in Synthetic Research

The unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound and its analogs is fundamental. This is achieved through a combination of sophisticated analytical methods, each providing a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy reveals the chemical environment of individual atoms (like ¹H and ¹³C) and their connectivity within the molecule.

For example, in the detailed characterization of the closely related analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , IR spectroscopy confirms the presence of key functional groups. nih.govacs.org The ¹H and ¹³C NMR spectra provide definitive proof of the structure by mapping out the carbon-hydrogen framework. nih.govacs.org The ¹H NMR spectrum shows characteristic signals for the amide proton (NH), the methylene (B1212753) protons (CH₂), and the distinct protons on the two thiophene rings. nih.govacs.org Similarly, the ¹³C NMR spectrum displays a unique resonance for each carbon atom, including the carbonyl carbon of the amide and the carbons of the aromatic rings. nih.govacs.org

Table 1: Spectroscopic Data for the Analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Data sourced from a study on a structurally similar compound.

Analysis Type Observed Signals and Assignments
FT-IR (cm⁻¹) Specific absorption bands indicating the presence of N-H, C=O, C≡N, and aromatic C-H functional groups.
¹H NMR (CDCl₃, ppm) δ 9.32 (s, 1H, NH –C=O), 7.33-7.06 (m, Ar-H ), 6.98 (d, Ar-H ), 6.89 (d, Ar-H ), 4.10 (s, 2H, -CH ₂-). nih.govacs.org
¹³C NMR (CDCl₃, ppm) Signals observed at δ 149.6, 134.0, and in the range of 28.02–93.04 ppm, corresponding to the 11 unique carbon atoms in the molecule's structure. acs.org

These techniques are routinely applied to confirm the successful synthesis of this compound and its derivatives.

Mass spectrometry (MS) is a crucial analytical technique used to measure the mass-to-charge ratio of ions. In synthetic chemistry, it is primarily used to confirm the molecular weight of a compound, thereby verifying its elemental composition. For newly synthesized acetamide derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the molecular formula with high accuracy.

The characterization of thienyl-acetamide analogs consistently includes MS analysis to corroborate the proposed structure. For instance, in the analysis of N-(3-acetyl-2-thienyl) acetamide derivatives, electron impact mass spectrometry (EI-MS) provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, along with characteristic fragmentation patterns that offer further structural clues. acs.org This confirmation is a critical step in the characterization process, ensuring the target molecule has been successfully synthesized.

While spectroscopic methods reveal the connectivity and functional groups of a molecule, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, the analysis of its close analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , provides significant insight into the expected solid-state conformation. nih.gov The study revealed that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis identified key structural features, such as the dihedral angle between the two thiophene rings, which is 74.27(10)°, indicating a non-planar molecular structure. nih.gov Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically C–H···N and N–H···N interactions, which dictate how the molecules arrange themselves in the crystal. nih.gov

Table 2: Crystallographic Data for the Analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide This data illustrates the type of information obtained from a single-crystal X-ray diffraction study of a closely related compound.

Parameter Value
Chemical Formula C₁₁H₈N₂OS₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.933(2)
b (Å) 14.075(4)
c (Å) 7.427(2)
β (º) 102.77(2)
Volume (ų) 1114.2(5)
Z 4
Key Dihedral Angle 74.27(10)° (between thiophene rings)
Key Intermolecular Interactions C–H···N and N–H···N hydrogen bonds

Source: ACS Omega nih.gov

This level of detailed structural information is invaluable for understanding structure-property relationships and for rational drug design.

Computational Chemistry and in Silico Investigations of N 3 Fluorophenyl 2 Thien 2 Ylacetamide

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as N-(3-fluorophenyl)-2-thien-2-ylacetamide, and a macromolecular target, typically a protein or nucleic acid.

Molecular docking simulations are employed to predict the binding affinity and interaction modes of this compound with various macromolecular targets. These simulations calculate the free energy of binding, which indicates the stability of the ligand-target complex. A lower binding energy suggests a more stable interaction. The interaction modes reveal the specific amino acid residues involved in the binding, highlighting the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.

For instance, in studies of similar heterocyclic compounds, molecular docking has been successfully used to identify key interactions within the binding pockets of enzymes and receptors. researchgate.net The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational space is then explored to find the best fit within the protein's active site. Advanced algorithms can predict binding affinities with a high degree of accuracy, a critical step in drug discovery. nih.gov Fusion models that combine features from 3D-convolutional neural networks (3D-CNNs) and spatial graph neural networks (SG-CNNs) have shown to make more accurate predictions of binding affinities compared to their individual components. nih.gov

A representative table of predicted binding affinities and interacting residues for a hypothetical docking of this compound with a target protein is shown below. This data is illustrative of the output from a typical molecular docking study.

Table 1: Predicted Binding Affinities and Interaction Modes of this compound with a Hypothetical Protein Target

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5LYS76, GLU91Hydrogen Bond
VAL23, ILE89Hydrophobic Interaction
Hypothetical Receptor-7.9SER120, ASN124Hydrogen Bond
PHE250, TRP254Pi-Pi Stacking

A significant application of molecular docking is the identification of potential therapeutic targets for a given ligand. By screening a library of known protein structures, it is possible to identify receptors to which this compound may bind with high affinity. This "reverse docking" approach can uncover novel therapeutic applications for the compound. For example, studies on quinazolinone derivatives, which share structural motifs with the target compound, have used molecular docking to identify potential anticancer targets. researchgate.netnih.gov This methodology can be applied to this compound to explore its potential as an inhibitor of various enzymes or a modulator of receptor activity. The phosphatidylinositol 3-kinase (PI3Kα), for instance, has been identified as an attractive target for anticancer drug design in studies of similar N-phenyl carboxamide derivatives. mdpi.com

Quantum Mechanical Studies

Quantum mechanical methods provide a detailed understanding of the electronic structure and reactivity of molecules. These studies are essential for elucidating the intrinsic properties of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine various properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

In a computational study of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT with the B3LYP/6-311++G(d,p) basis set was used to analyze its electronic properties. nih.govnih.gov Such calculations for this compound would provide valuable data on its electronic characteristics.

Table 2: Representative DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing a graphical representation of close contacts between neighboring molecules. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H, C···H, S···H, N···H, and O···H interactions. nih.govnih.gov A similar analysis for this compound would identify the key intermolecular forces that govern its solid-state structure, which is crucial for understanding its physical properties like solubility and melting point. The crystal packing of the aforementioned related compound is stabilized by C–H···N and N–H···N hydrogen bonds. nih.govnih.gov

In Vitro Pharmacological and Biological Activity Assessments of N 3 Fluorophenyl 2 Thien 2 Ylacetamide and Its Derivatives

Evaluation of Antimicrobial Properties

The antimicrobial potential of thiophene-based acetamides is a significant area of investigation. The structural features of these compounds, including the thiophene (B33073) ring and the N-aryl acetamide (B32628) linkage, are recognized as important pharmacophores that can interact with microbial targets.

Antibacterial Activity Assays

A structurally similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , was investigated for its antimicrobial activity using the microdilution method against a panel of Gram-positive and Gram-negative bacterial strains. The findings from this study are summarized below.

Bacterial StrainCompoundMIC (μg/mL)Reference DrugMIC (μg/mL)
Enterococcus faecalis ATCC 29212N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide>1000Ampicillin0.5
Staphylococcus aureus ATCC 29213N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide>1000Ampicillin0.25
Escherichia coli ATCC 25922N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide>1000Ampicillin2
Pseudomonas aeruginosa ATCC 27853N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide>1000Ampicillin>128

Antifungal Activity Assays

The antifungal properties of thiophene derivatives are also of considerable interest. Studies on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have shown that some of these compounds exhibit appreciable antifungal activity against various fungi. Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species.

The antifungal activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was evaluated against several yeast strains, demonstrating significant activity against Candida glabrata and Candida krusei.

Yeast StrainCompoundMIC (μg/mL)Reference DrugMIC (μg/mL)
Candida albicans ATCC 90028N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide>1000Fluconazole1
Candida glabrata ATCC 90030N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide31.25Fluconazole8
Candida krusei ATCC 34135N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide15.62Fluconazole32

Investigation of Anti-inflammatory and Analgesic Effects

Compounds containing the N-phenylacetamide moiety have been explored for their anti-inflammatory properties, often linked to the inhibition of key enzymes and mediators in the inflammatory cascade.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While specific COX inhibition data for N-(3-fluorophenyl)-2-thien-2-ylacetamide is not available, the broader class of N-aryl acetamides has been investigated. For example, some diphenyl-amino thiazole (B1198619) compounds have shown high inhibitory activity against COX-2. The structural characteristics of these molecules, such as the presence of specific substituent groups on the phenyl ring, are known to influence their selectivity and inhibitory potency.

Modulation of Pro-inflammatory Mediators (e.g., PGE2, iNOS, TNF-α)

The anti-inflammatory effects of compounds can also be mediated through the downregulation of pro-inflammatory molecules. For instance, N-(2-hydroxy phenyl) acetamide has been shown to reduce serum levels of IL-1 beta and TNF-alpha in an animal model of arthritis. This suggests that N-phenylacetamide derivatives may possess the ability to modulate key inflammatory pathways.

Anticancer and Cytotoxic Activity Profiling

The evaluation of anticancer activity is a crucial aspect of drug discovery. Thiophene and acetamide derivatives have been the focus of numerous studies for their potential as cytotoxic agents. For example, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been reported to have potential as future anticancer agents. sigmaaldrich.com Phenylacetamide derivatives have also been investigated as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.

A recent discovery has highlighted a complex derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , as a selective Aurora kinase B inhibitor with efficacy in human cancer-derived cells and oral activity in a mouse xenograft model. This demonstrates the potential of the N-(3-fluorophenyl)acetamide moiety as part of a larger molecular scaffold for developing anticancer therapeutics.

Assessment of Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of phenylacetamide and thienylacetamide derivatives has been evaluated against a panel of human cancer cell lines, revealing potential as anticancer agents. Research has shown that these compounds can induce cytotoxicity and inhibit the growth of various tumor cells.

For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated notable cytotoxic effects, particularly against prostate carcinoma (PC3) cells. nih.govmdpi.com Compounds featuring a nitro moiety were generally more potent than those with a methoxy (B1213986) group. nih.govmdpi.com Specifically, derivative 2b showed an IC₅₀ value of 52 μM against the PC3 cell line, while derivative 2c had an IC₅₀ of 80 μM against the same line and 100 μM against the MCF-7 breast cancer cell line. nih.govmdpi.com

Further investigations into other phenylacetamide derivatives revealed significant cytotoxic and pro-apoptotic activity. nih.gov One derivative, designated 3d , was highly effective against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with an IC₅₀ value of 0.6 μM for both. nih.gov Derivatives 3c and 3d also showed potent activity against MCF-7 cells, with IC₅₀ values of 0.7 μM. nih.gov These findings suggest that phenylacetamide scaffolds can trigger apoptosis through both internal and external cellular pathways. nih.gov

Derivatives of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide have also been synthesized and tested. researchgate.netnih.gov Compound 8a , which has an ortho-chlorine substitution on the phenyl ring, was the most active against Hela (cervical cancer) cells, with an IC₅₀ of 1.3 μM. researchgate.netnih.gov In general, Hela and U87 (glioblastoma) cell lines were more sensitive to this series of compounds than the A549 lung carcinoma cell line. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Phenylacetamide and Thiazole Acetamide Derivatives

Compound ID Derivative Type Cancer Cell Line IC₅₀ (μM) Source(s)
2b 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 52 nih.gov, mdpi.com
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 80 nih.gov, mdpi.com
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide MCF-7 (Breast Carcinoma) 100 nih.gov, mdpi.com
3c Phenylacetamide Derivative MCF-7 (Breast Carcinoma) 0.7 ± 0.08 nih.gov
3d Phenylacetamide Derivative MCF-7 (Breast Carcinoma) 0.7 ± 0.4 nih.gov
3d Phenylacetamide Derivative MDA-MB-468 (Breast Carcinoma) 0.6 ± 0.08 nih.gov
3d Phenylacetamide Derivative PC-12 (Pheochromocytoma) 0.6 ± 0.08 nih.gov
8a N-(4-(4-Chlorophenyl)thiazol-2-yl) derivative Hela (Cervical Cancer) 1.3 ± 0.14 researchgate.net, nih.gov

Inhibition of Key Kinases (e.g., Src, PI3K, JAK, FGFR3, CDK-5)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Thiophene-based compounds, which are structurally related to this compound, have been investigated as kinase inhibitors.

A notable example is the clinical candidate AZD7762, identified as (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide. This compound, which shares the 3-fluorophenyl and thiophene motifs with the subject of this article, was developed as a potent inhibitor of the checkpoint kinases CHK1 and CHK2. nih.gov These kinases are activated in response to DNA damage, and their inhibition can enhance the efficacy of chemotherapy. nih.gov The development of AZD7762 was guided by structure-based design to optimize potency and selectivity over other kinases like CDK1. nih.gov

Thieno[2,3-d]pyrimidines, another class of related heterocyclic compounds, have also been explored for their kinase inhibitory activities and potential as anticancer agents. nih.govnih.gov While specific inhibitory data for this compound against Src, PI3K, JAK, FGFR3, and CDK-5 are not available in the reviewed literature, the activity of structurally similar molecules like AZD7762 suggests the potential of this chemical space in kinase-targeted drug discovery. For example, some N-phenyl derivatives have been identified as inhibitors of CDK5, a kinase involved in cell cycle regulation and neuronal function. nih.gov

Table 2: Kinase Inhibition by a Structurally Related Thiophene Derivative

Compound Target Kinase(s) Activity Source(s)
AZD7762 CHK1, CHK2 Potent inhibitor; enhances efficacy of DNA-damaging agents. nih.gov
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine CDK5 Inhibited CDK5 with a Kᵢ value of 0.88 μM. nih.gov

Enzyme Inhibition Studies (Diverse Enzymatic Targets)

Beyond kinase inhibition, the therapeutic potential of this compound and its derivatives can be assessed by examining their effects on a variety of other enzymes implicated in disease.

Carbonic Anhydrase (CA) Isoforms Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide. Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, making them validated anticancer targets. nih.gov

A series of aromatic sulfonamides incorporating a thienylacetamido tail were synthesized and evaluated as inhibitors of human (h) CA isoforms. These compounds demonstrated moderate inhibition of the ubiquitous isoforms hCA I and II, with inhibition constants (Kᵢ) in the range of 50-390 nM. semanticscholar.org However, they showed excellent inhibitory activity against the brain-associated isoform hCA VII, with Kᵢ values between 4.7 and 8.5 nM, highlighting a degree of selectivity. semanticscholar.org Other studies on benzenesulfonamides with varied heterocyclic moieties have also shown potent, low nanomolar inhibition of hCA II, IX, and XII. researchgate.net This research indicates that the thienylacetamide scaffold can be effectively incorporated into molecules designed to target specific CA isoforms.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Thienylacetyl-Substituted Sulfonamide Derivatives

hCA Isoform Inhibition Constant (Kᵢ) Potency Source(s)
hCA I 50 - 390 nM Moderate semanticscholar.org
hCA II 50 - 390 nM Moderate semanticscholar.org
hCA VII 4.7 - 8.5 nM Excellent semanticscholar.org
hCA IX 4.5 - 47.0 nM Significant researchgate.net
hCA XII 0.85 - 376 nM Potent to Moderate researchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of AChE are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govaldeyra.com

Research into novel thiazole acetamide derivatives has identified compounds with potent AChE inhibitory activity. nih.gov In one study, a synthesized derivative, 6d , was found to be the most potent AChE inhibitor in its series, with an IC₅₀ value of 3.14 μM. nih.gov This indicates that scaffolds containing acetamide linkages, similar to that in this compound, can be tailored to interact effectively with the active site of AChE. Other research has explored various heterocyclic structures, including benzimidazole-based thiazoles, which have also yielded potent dual inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by a Thiazole Acetamide Derivative

Compound ID Derivative Type Target Enzyme IC₅₀ (μM) Source(s)
6d Thiazole Acetamide Derivative AChE 3.14 ± 0.16 nih.gov

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes in bacteria, making them validated targets for the development of antibacterial agents. nih.govsemanticscholar.orgwikipedia.org DNA gyrase is a topoisomerase that manages DNA supercoiling during replication, while DHFR is critical for the synthesis of nucleotides. Inhibition of these enzymes leads to bacterial cell death.

While these enzymes are important antibacterial targets, a review of the scientific literature did not yield studies specifically evaluating this compound or its direct derivatives for inhibitory activity against either DNA gyrase or DHFR. Research on DNA gyrase inhibitors has focused on other chemical classes such as aminocoumarins and gallate derivatives, nih.govnih.govnih.gov while DHFR inhibitor research has centered on folate analogues like methotrexate (B535133) and trimethoprim (B1683648) derivatives. mdpi.comsemanticscholar.org

Neuraminidase Inhibition

Neuraminidase is a critical enzyme for the proliferation of the influenza virus, making it a key target for antiviral therapies. nih.gov The enzyme facilitates the release of newly formed virus particles from infected cells by cleaving terminal sialic acid residues on the cell surface. nih.govnih.gov The development of neuraminidase inhibitors, such as Zanamivir (B325) and Oseltamivir, was guided by the crystal structure of the enzyme complexed with sialic acid. nih.gov These inhibitors mimic the natural substrate of the enzyme. nih.gov For instance, Zanamivir, a potent inhibitor, is a guanidino-substituted analogue of the neuraminidase substrate, sialic acid. nih.gov While research has explored various derivatives of known inhibitors to improve properties like bioavailability, specific studies on the neuraminidase inhibitory activity of this compound are not prominently available in the reviewed literature. However, the general strategy involves modifying existing inhibitor scaffolds; for example, functionalization at the 7-position of zanamivir has been shown to retain good activity. nih.gov

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a validated target for the treatment of hormone-dependent breast cancer. nih.govnih.gov Aromatase inhibitors (AIs) like letrozole, anastrozole, and exemestane (B1683764) are established therapies. nih.gov Research into new AIs often involves synthesizing derivatives of known chemical scaffolds. For example, a series of new fluorinated and non-fluorinated thiourea (B124793) derivatives of desloratadine (B1670295) were synthesized and evaluated for their aromatase inhibition. nih.gov Molecular docking studies of these derivatives revealed key interactions with amino acid residues in the aromatase active site, such as TRP224, LEU477, and MET374. nih.gov Although acetamide and thiophene moieties are common in pharmacologically active molecules, specific research data detailing the aromatase inhibitory potential of this compound itself was not found in the provided search results. The development of novel AIs continues to be an active area of research, focusing on structure-guided design to create more potent and selective inhibitors. nih.gov

Antiviral Activity Investigations

The quest for novel antiviral agents has led to the exploration of diverse chemical structures. Proteases, such as the 3C-like protease (3CLpro) in coronaviruses, are essential for viral replication and are considered prime drug targets. nih.govnih.gov Flavonoids and their derivatives, for instance, have demonstrated pan-coronavirus antiviral activity, with compounds like Baicalein showing significant inhibition of SARS-CoV-2 replication. nih.gov Similarly, N-substituted isatin (B1672199) derivatives have been identified as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov While the broader class of acetamide derivatives has been investigated for various biological activities, specific studies focusing on the antiviral properties of this compound against common viruses were not identified in the available literature. The general approach in antiviral drug discovery involves screening compound libraries against key viral enzymes or cell-based replication assays. nih.govresearchgate.net

Anticonvulsant Activity Mechanisms (e.g., Voltage-Gated Sodium Channel Modulation)

Derivatives of acetamide have shown significant promise as anticonvulsant agents, often exerting their effects through the modulation of voltage-gated sodium channels. A study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that several compounds provided protection in the maximal electroshock (MES) seizure model, a screen that identifies agents acting on sodium channels. nih.govnih.gov The most potent of these derivatives was also found to be a moderate binder to site 2 of the neuronal voltage-sensitive sodium channels in vitro. nih.govnih.gov

This mechanism is consistent with the action of established antiepileptic drugs like phenytoin. nih.gov The anticonvulsant properties of these compounds are strongly correlated with their ability to interact with these channels. nih.gov Research on analogues of the anticonvulsant drug ameltolide (B1667027) further supports the idea that interaction with the neuronal voltage-dependent sodium channel is a primary mechanism for their anticonvulsant effects. nih.gov

The table below summarizes the anticonvulsant activity of selected acetamide derivatives from related studies.

Compound IDDerivative ClassTest ModelActivity
12 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMESEffective at 100 mg/kg
13 N-(3-chlorophenyl)-2-morpholino-acetamideMESEffective at 100 mg/kg and 300 mg/kg
19 N-[3-(Trifluoromethyl)phenyl] DerivativeMESProtection at 300 mg/kg (0.5h) and 100 mg/kg (4h)
6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES & 6 HzED₅₀ of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz)

Data sourced from multiple studies on acetamide derivatives. nih.govnih.gov

Antioxidant Activity Evaluation

Thiophene and acetamide derivatives are recognized for their antioxidant potential. nih.govmdpi.comnih.gov A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structurally similar compound, demonstrated moderate antioxidant activity in an ABTS radical scavenging assay. nih.gov The antioxidant capacity of acetamide derivatives is often evaluated by their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or ABTS. mdpi.commdpi.com

The antioxidant activity of various acetamide derivatives is often quantified by their IC₅₀ values, which represent the concentration required to scavenge 50% of the free radicals. For example, a series of flavonoid acetamide derivatives showed IC₅₀ values ranging from 31.52 to 198.41 µM in a DPPH assay. mdpi.com Another study on chalcones containing an N-arylacetamide group found that their antioxidant activity at a concentration of 10.0 μg/mL was comparable to that of ascorbic acid. uaic.ro

The table below presents findings on the antioxidant activity of related acetamide derivatives.

Compound ClassAssayFinding
Flavonoid Acetamide DerivativesDPPHIC₅₀ values ranged from 31.52–198.41 µM. mdpi.com
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideABTSExhibited moderate antioxidant activity. nih.gov
Chalcones with N-arylacetamide groupDPPHActivity at 10.0 μg/mL was equivalent to ascorbic acid at 6.0-8.0 μg/mL. uaic.ro

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed due to the toxicity and resistance associated with current treatments. scielo.brnih.gov Thiophene derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. nih.gov

A study investigating a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives (chalcones) identified two compounds with significant activity against Leishmania (Viannia) panamensis promastigotes. scielo.brscienceopen.com Notably, compound 3g from this series, a methylenedioxy derivative, showed superior parasiticidal activity compared to the control drug pentamidine (B1679287) isethionate, with a selectivity index of approximately 27. scielo.br Another 2-amino-thiophenic derivative, SB-200, was effective against multiple Leishmania species, with IC₅₀ values in the low micromolar range. nih.gov The antileishmanial effect of SB-200 was linked to the disruption of the parasite's cell membrane. nih.gov

The results for selected derivatives are summarized below.

Compound Class/IDTarget SpeciesActivity MetricResult
Chalcone derivative 3g L. (V.) panamensisSelectivity Index~27 scielo.br
Chalcone derivative 3h L. (V.) panamensisSelectivity Index~3 scielo.br
Thiophene derivative SB-200 L. braziliensisIC₅₀4.25 µM nih.gov
Thiophene derivative SB-200 L. majorIC₅₀4.65 µM nih.gov
Thiophene derivative SB-200 L. infantumIC₅₀3.96 µM nih.gov

These findings underscore the potential of acetamide and thiophene-based structures as scaffolds for the development of novel antileishmanial agents. scielo.brnih.gov

Structure Activity Relationship Sar Analyses of N 3 Fluorophenyl 2 Thien 2 Ylacetamide Derivatives

Influence of Fluorophenyl Ring Substitutions on Biological Activity

The nature and position of substituents on the phenyl ring are critical determinants of biological activity in many pharmacologically active series. In the context of N-aryl acetamide (B32628) derivatives, substitutions on the phenyl ring can profoundly impact potency and selectivity.

Research on related aryl acetamide derivatives has shown a clear preference for electron-withdrawing groups over electron-donating groups on the aryl 'tail'. nih.gov The fluorine atom at the 3-position of the phenyl ring in the parent compound is an electron-withdrawing group, a feature often associated with enhanced biological activity. Studies on similar scaffolds indicate that the position of the fluorine substituent is crucial. For instance, in one series of aryl acetamides, moving a fluorine substituent around the ring while keeping another group constant resulted in significant variations in potency, with substitutions at the 2-position often leading to unfavorable conformations and reduced activity. nih.gov This suggests that the meta (3-position) placement of the fluorine in N-(3-fluorophenyl)-2-thien-2-ylacetamide is likely a key factor for its biological profile.

Further SAR studies on related N-phenylacetamide derivatives have demonstrated that introducing additional substituents can modulate activity. For example, compounds with nitro moieties, which are strongly electron-withdrawing, have shown higher cytotoxic effects in certain cancer cell lines compared to those with electron-donating methoxy (B1213986) groups. researchgate.net A 2D-QSAR study conducted on a series of N-(aryl)-2-thiophene-2-ylacetamides revealed that substitutions on the phenyl ring that act as hydrogen bond acceptors have a favorable effect on the partition coefficient, a property that influences a drug's ability to cross biological membranes. asianpubs.org

The following table summarizes hypothetical SAR trends for substitutions on the fluorophenyl ring based on findings from related compound classes.

Position of Substitution Type of Substituent Predicted Impact on Activity Rationale/Supporting Evidence
2-position (ortho)Bulky groupsLikely decreasePotential for steric hindrance, leading to unfavorable conformations. nih.gov
3-position (meta)Electron-withdrawing (e.g., -F, -CF3)FavorableThe parent compound's fluorine is at this position; electron-withdrawing groups are often preferred. nih.gov
4-position (para)Electron-donating (e.g., -OCH3)Likely decreaseElectron-donating groups have been shown to reduce activity in similar series. nih.govresearchgate.net
3,4-positionsDihalo-substitution (e.g., -Cl, -Cl)Potentially synergisticDichloro substitution patterns have shown synergistic effects in other drug discovery efforts. nih.gov

Contribution of the Thiophene (B33073) Moiety to Pharmacological Efficacy

In many biologically active molecules, the thiophene moiety serves as a critical pharmacophoric element. For instance, in a series of pesticidal agents, the combination of a thienylpyridine heterocycle with a thioether and acetamide motif was found to generate very high insecticidal effects. nih.gov This highlights the importance of the specific heterocyclic system.

Modifications to the thiophene ring can significantly alter activity. For example, in a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which are inhibitors of JNK kinases, the cyano group on the thiophene ring was found to form a crucial hydrogen bond interaction with the hinge region of the ATP-binding site of the enzyme. sphinxsai.com This demonstrates that substituents on the thiophene ring can directly participate in target binding. While the parent compound has an unsubstituted thiophene ring, this suggests that the introduction of small, specific substituents could be a viable strategy for potency optimization.

Role of the Amide Linkage and Spacer Variations in Biological Potency

The amide bond (-CO-NH-) is a fundamental functional group in a vast number of pharmaceuticals and biologically important molecules, including peptides and proteins. monash.edu In this compound, this linkage serves as a rigid and stable connector between the thiophene and fluorophenyl fragments. The planarity of the amide bond helps to define the relative orientation of the two aromatic rings. The amide's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are crucial pharmacophoric features, often enabling key interactions with amino acid residues in a protein's binding site. nih.gov

The methylene (B1212753) group (-CH2-) between the thiophene ring and the amide carbonyl acts as a short, flexible spacer. The length and conformational flexibility of this spacer are critical. Studies on other molecular scaffolds have shown that altering the linker can significantly impact biological activity. For example, in a series of pyrrolidine (B122466) amide derivatives, conformationally flexible linkers increased inhibitory potency but reduced selectivity, whereas more rigid linkers improved selectivity. nih.gov This suggests that variations in the spacer of this compound, such as increasing its length or introducing rigidity (e.g., through cyclopropanation), could be used to fine-tune the compound's activity and selectivity profile.

Elucidation of Key Pharmacophoric Features and Steric Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the structural components of this compound and SAR data from related series, a hypothetical pharmacophore can be proposed.

Key features would likely include:

Two Aromatic/Hydrophobic Regions: One defined by the 2-thienyl ring and the other by the 3-fluorophenyl ring. These regions are expected to engage in hydrophobic or π-stacking interactions within the target's binding pocket.

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

A Halogen Bond Acceptor/Hydrophobic Feature: The fluorine atom on the phenyl ring.

The spatial relationship between these features is critical. The acetamide linker dictates the distance and relative orientation of the two aromatic rings. Steric requirements are also a major consideration. As noted, substitutions at the 2-position (ortho) of the phenyl ring are often detrimental, indicating a sterically constrained region near that part of the molecule. nih.gov Similarly, the size and nature of substituents on the thiophene ring would need to be carefully selected to ensure a productive fit within the target site. Pharmacophore modeling can be employed to virtually screen for new compounds that fit these structural requirements. oriprobe.commonash.edu

Integration of Computational and Experimental SAR Data (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds and offer insights into the structural features that drive potency.

For a class of compounds like this compound derivatives, a QSAR study would typically involve calculating a range of molecular descriptors for each analogue. These descriptors can quantify various properties:

Electronic Properties: (e.g., partial charges, dipole moment) which relate to electrostatic interactions.

Steric Properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Properties: (e.g., LogP) which relate to the molecule's partitioning between aqueous and lipid environments.

Topological Properties: Which describe the connectivity and branching of the molecule.

A 2D-QSAR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives against tuberculosis found a statistically significant relationship between the partition coefficient (a measure of lipophilicity) and two descriptors: one representing hydrogen acceptor groups and another representing the field effects of substituents. asianpubs.org The model indicated that hydrogen acceptor substitutions on the phenyl ring were favorable. asianpubs.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go further by analyzing the 3D steric and electrostatic fields surrounding the molecules. A hypothetical 3D-QSAR model for this series could reveal specific regions in space where bulky groups or electropositive/negative groups would enhance or diminish biological activity.

The table below outlines the steps and potential outcomes of a QSAR study for this compound class.

QSAR Step Description Example Descriptors/Methods Potential Insights
Data Set Selection A series of this compound analogues with measured biological activity is compiled.Training set (to build the model) and a test set (to validate it).Defines the chemical space and activity range for the model.
Descriptor Calculation Molecular descriptors are calculated for each compound in the data set.Electronic (e.g., Hammett constants), Steric (e.g., Taft parameters), Hydrophobic (e.g., LogP).Quantifies the physicochemical properties of the molecules.
Model Generation Statistical methods are used to build a mathematical equation linking descriptors to activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS). asianpubs.orgsphinxsai.comIdentifies which properties are most important for activity (e.g., "activity increases with increasing hydrophobicity").
Model Validation The predictive power of the model is assessed using internal (e.g., cross-validation) and external (test set) methods.q², r²_pred. asianpubs.orgEnsures the model is robust and not due to chance correlation.
Interpretation The validated model is used to understand the SAR and predict the activity of new, unsynthesized compounds.Guides the design of new derivatives with potentially improved potency.Leads to more focused and efficient synthesis efforts.

By integrating these computational models with experimental synthesis and biological testing, researchers can accelerate the drug discovery process, leading to the rational design of more effective therapeutic agents.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific biological actions of the chemical compound This compound in the manner requested.

Extensive queries for the identification of its molecular targets (such as enzymes, receptors, or ion channels), its influence on cellular signaling pathways (including PI3K/AKT, JAK-STAT, or COX), and the biophysical characteristics of its interactions with any biological targets did not yield specific results for this particular compound.

The search did identify studies on structurally related, but distinct, molecules. For instance, research is available on more complex derivatives like N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, which has been identified as a selective Aurora kinase B inhibitor. nih.gov However, due to significant structural differences, these findings cannot be attributed to this compound.

Similarly, general information on pathways such as the PI3K/AKT, JAK-STAT, and COX pathways is well-documented, but no sources link the activity of this compound to these specific cascades. nih.govnih.govnih.govnih.gov

Without specific data from scholarly articles, databases, or other scientific sources on the biological activity of this compound, it is not possible to generate an accurate and informative article that adheres to the requested outline.

Therefore, no content can be provided for the following sections:

Mechanistic Insights into the Biological Action of N 3 Fluorophenyl 2 Thien 2 Ylacetamide

Biophysical Characterization of Ligand-Target Interactions

Additionally, no compound names are listed as no related compounds could be discussed in the context of the primary subject.

Future Perspectives and Research Trajectories for N 3 Fluorophenyl 2 Thien 2 Ylacetamide

Summary of Current Research Landscape and Knowledge Gaps

Currently, dedicated research focusing exclusively on N-(3-fluorophenyl)-2-thien-2-ylacetamide is not extensively documented in publicly available scientific literature. However, the existing research on analogous structures provides a foundational understanding and simultaneously highlights significant knowledge gaps.

The core structure of this compound is present in more complex molecules that have been investigated for various biological activities. For instance, a related compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, has been identified as a promising pesticidal agent, exhibiting both insecticidal and fungicidal properties. nih.gov This suggests that the N-(3-fluorophenyl)acetamide and thiophen-2-yl components may contribute to bioactivity in agrochemical contexts.

Furthermore, derivatives of phenylacetamide and thienylacetamide have been explored in medicinal chemistry. Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov Similarly, aryl acetamide (B32628) structures have been investigated for their activity against infectious diseases, including tuberculosis and cryptosporidiosis.

Table 1: Summary of Research on Related Compounds and Identified Knowledge Gaps for this compound

Structural Moiety Observed Biological Activities in Derivatives Identified Knowledge Gaps for this compound
N-(3-fluorophenyl)acetamidePesticidal (insecticidal, fungicidal), Anticancer- Specific anticancer targets and spectrum of activity- Potential for other therapeutic applications (e.g., anti-inflammatory, neuroprotective)
2-thien-2-ylacetamideAntimicrobial, Anticancer- Contribution to overall potency and selectivity- Role in modulating pharmacokinetic properties
This compound Largely Unexplored - Primary Biological Target(s): Unknown- Mechanism of Action: Undetermined- Therapeutic Potential: Uncharacterized- Structure-Activity Relationship (SAR): Not established

Rational Design Strategies for Enhanced Potency and Selectivity

Future research should employ rational design strategies to systematically explore the chemical space around this compound and optimize its potential biological activity. This can be achieved through several approaches:

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties. For example, the thiophene (B33073) ring could be replaced with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) to investigate the impact on activity and selectivity. Similarly, the fluorine atom on the phenyl ring could be moved to other positions (ortho or para) or replaced with other halogens (chlorine, bromine) or a trifluoromethyl group to modulate electronic and lipophilic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of derivatives with modifications at specific positions will be essential. For instance, substituents could be introduced on the thiophene ring or the phenyl ring to probe for favorable interactions with a biological target. The acetamide linker could also be modified, for example, by introducing alkyl groups on the methylene (B1212753) bridge, to alter conformational flexibility.

Computational Modeling and Docking: In the absence of a known biological target, computational methods can be employed to predict potential binding partners. If a target is identified, molecular docking studies can be used to predict the binding mode of this compound and guide the design of new derivatives with improved binding affinity.

Exploration of Polypharmacology and Multi-Targeting Approaches

Many modern drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. mdpi.com Given the diverse activities observed for related acetamide derivatives, it is plausible that this compound could also exhibit multi-targeting capabilities.

Future research should therefore not be limited to a single target hypothesis. A broad-based screening approach against a panel of receptors, enzymes, and ion channels could reveal unexpected activities. For instance, kinase inhibitor profiling could be undertaken, given that some acetamide derivatives have shown activity in this area.

If the compound is found to interact with multiple targets relevant to a specific disease, a multi-targeting drug discovery approach could be pursued. mdpi.com This strategy is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where simultaneously modulating several pathways can lead to enhanced therapeutic efficacy and reduced chances of drug resistance. mdpi.com

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its future derivatives, the integration of advanced "omics" technologies will be indispensable. These technologies allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.gov

Transcriptomics: By analyzing changes in gene expression in cells or tissues treated with the compound, researchers can identify affected cellular pathways and infer potential mechanisms of action.

Proteomics: This can be used to identify the protein targets of the compound and to understand how it alters protein expression and post-translational modifications.

Metabolomics: Studying the changes in the metabolic profile of a biological system upon compound treatment can provide insights into its effects on cellular metabolism and identify potential biomarkers of its activity.

By combining these omics approaches, a comprehensive biological profile of this compound can be constructed. This will not only help in elucidating its mechanism of action but also in identifying potential off-target effects and predicting its therapeutic and toxicological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.